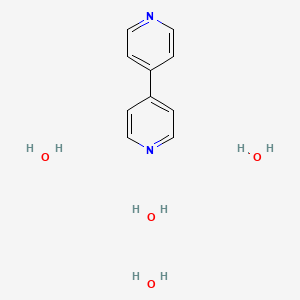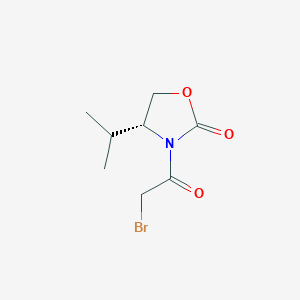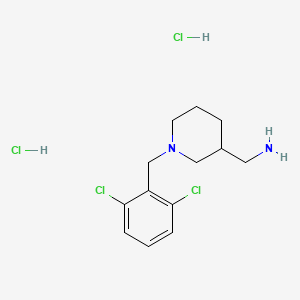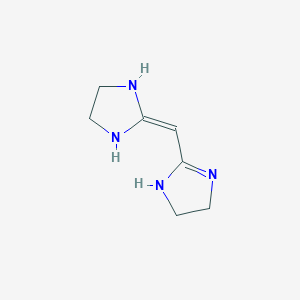
4,4'-Bipyridine tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bipyridine tetrahydrate is an organic compound with the formula (C10H8N2)·4H2O. It is a derivative of bipyridine, consisting of two pyridine rings connected by a single bond. This compound is known for its ability to form coordination complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridine tetrahydrate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromopyridine in the presence of a nickel catalyst. This reaction can be carried out under mild conditions with reagents such as NiBr2(PPh3)2, Et4NI, and zinc powder .
Industrial Production Methods
Industrial production of 4,4’-Bipyridine tetrahydrate often involves large-scale coupling reactions using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound can be used effectively in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bipyridine tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are used in various applications such as herbicides.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents such as bromine or chlorine .
Major Products Formed
Major products formed from these reactions include bipyridinium salts, which are used in herbicides, and various substituted bipyridine derivatives that have applications in coordination chemistry and materials science .
Applications De Recherche Scientifique
4,4’-Bipyridine tetrahydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,4’-Bipyridine tetrahydrate involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The compound’s ability to form stable complexes with metal ions is key to its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,4’-Bipyridine tetrahydrate include:
2,2’-Bipyridine: Another isomer of bipyridine, which also forms coordination complexes with metal ions.
3,3’-Bipyridine: This isomer has different coordination properties and is used in different applications compared to 4,4’-Bipyridine.
4,4’-Bipyridinium salts: These are oxidized forms of 4,4’-Bipyridine and are used in herbicides and other applications.
Uniqueness
4,4’-Bipyridine tetrahydrate is unique due to its ability to form stable coordination complexes with a wide range of metal ions. This property makes it highly versatile and valuable in various fields of research and industry .
Propriétés
Formule moléculaire |
C10H16N2O4 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
4-pyridin-4-ylpyridine;tetrahydrate |
InChI |
InChI=1S/C10H8N2.4H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;;;/h1-8H;4*1H2 |
Clé InChI |
PZTOXEFPORQQBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC=NC=C2.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)



![[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate](/img/structure/B12834981.png)

![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)


![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)
